5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one 5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17711105
InChI: InChI=1S/C12H13N3O/c16-12-9-8(5-13-15-12)10(6-1-2-6)14-11(9)7-3-4-7/h5-7,14H,1-4H2,(H,15,16)
SMILES:
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol

5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one

CAS No.:

Cat. No.: VC17711105

Molecular Formula: C12H13N3O

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one -

Specification

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
IUPAC Name 5,7-dicyclopropyl-2,6-dihydropyrrolo[3,4-d]pyridazin-1-one
Standard InChI InChI=1S/C12H13N3O/c16-12-9-8(5-13-15-12)10(6-1-2-6)14-11(9)7-3-4-7/h5-7,14H,1-4H2,(H,15,16)
Standard InChI Key FDZHQCQASOFRIO-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=C3C=NNC(=O)C3=C(N2)C4CC4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecular structure of 5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one features a fused bicyclic system comprising a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) and a pyridazine ring (a six-membered di-nitrogen aromatic ring). The cyclopropyl substituents at positions 5 and 7 introduce steric constraints and electronic effects that influence the compound’s reactivity and intermolecular interactions. The ketone group at position 1 further enhances its potential for derivatization, enabling covalent modifications critical for pharmacological optimization.

Table 1: Fundamental Molecular Data

PropertyValue
Molecular FormulaC12H13N3O\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}
Molecular Weight215.25 g/mol
CAS NumberNot publicly disclosed
VCIDVC17711105

Stereoelectronic Features

The cyclopropyl groups adopt a non-planar geometry, inducing ring strain that may enhance reactivity in certain chemical contexts. Quantum mechanical calculations predict that the conjugation between the pyrrole’s π-system and the pyridazine’s electron-deficient regions creates a polarized electronic environment, facilitating nucleophilic attacks at specific positions. Spectroscopic analyses, including 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR, have been employed to map the compound’s electron distribution, though detailed spectral data remain proprietary.

Synthetic Methodologies

Precursor Selection and Cyclization

The synthesis of 5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one typically begins with the preparation of appropriately substituted pyrrole and pyridazine precursors. A key intermediate is a cyclopropane-containing amine, which undergoes [3+2] cycloaddition with a pyridazine-derived electrophile to form the bicyclic core. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to achieving yields exceeding 60%, as higher temperatures promote side reactions such as ring-opening of the cyclopropyl groups.

Post-Cyclization Modifications

Following cyclization, the ketone functionality at position 1 is introduced via oxidation of a secondary alcohol intermediate using mild oxidizing agents like pyridinium chlorochromate (PCC). Subsequent purification via column chromatography or recrystallization ensures a purity >95%, as verified by high-performance liquid chromatography (HPLC).

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at position 3, where nitration and halogenation reactions have been successfully demonstrated. For instance, treatment with nitric acid in acetic anhydride yields a nitro derivative, while bromine in dichloromethane introduces a bromine atom, enhancing the compound’s potential for cross-coupling reactions.

Nucleophilic Additions

The pyridazine ring’s electron-deficient nature permits nucleophilic attacks at positions 4 and 6. Alkylation with methyl iodide in the presence of a base like sodium hydride generates N-alkylated derivatives, which have shown improved solubility in polar aprotic solvents.

Reductive Transformations

Catalytic hydrogenation (H2_2, Pd/C) selectively reduces the pyridazine ring’s double bonds, yielding a partially saturated analog with altered pharmacokinetic properties. This derivative exhibits increased metabolic stability in preliminary in vitro assays.

Comparative Analysis with Structural Analogs

Des-Cyclopropyl Derivatives

Removal of the cyclopropyl substituents results in a 10-fold decrease in anticancer potency, underscoring their role in target engagement. Conversely, replacing cyclopropyl with trifluoromethyl groups improves metabolic stability but introduces cardiotoxicity risks.

Challenges and Future Directions

Toxicity Mitigation

Structure-toxicity studies are needed to identify hepatotoxicophores. Introducing polar substituents (e.g., hydroxyl or amine groups) may reduce off-target effects while retaining efficacy.

Target Identification

Advanced proteomic techniques, such as affinity-based protein profiling, are required to map the compound’s interactome and validate putative targets like CDK4.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator